Dehydro Aripiprazole-d8
Description
Contextual Overview of Dehydro Aripiprazole-d8 within Metabolite Research Standards
To understand the role of this compound, one must first understand its parent compounds. Aripiprazole (B633) is an atypical antipsychotic medication. wikipedia.org Upon administration, aripiprazole undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. wikipedia.orgcaymanchem.comsynnovis.co.uk This metabolic process includes dehydrogenation, which results in the formation of its principal active metabolite, Dehydro Aripiprazole. wikipedia.orgsynnovis.co.uknih.gov
This is where this compound comes into play. It is the stable isotope-labeled form of Dehydro Aripiprazole, where eight hydrogen atoms have been replaced by deuterium (B1214612) atoms. lgcstandards.com This deuterated version serves as an ideal internal standard for the quantitative analysis of Dehydro Aripiprazole in biological matrices like blood or plasma. scientificlabs.co.ukpharmaffiliates.com Its use is essential for researchers and clinicians seeking to precisely measure metabolite levels, assess patient adherence, and investigate the pharmacokinetics of aripiprazole and its active metabolite. synnovis.co.uk
Role of this compound in Advancing Analytical Science
The use of this compound as an internal standard represents a significant advancement in analytical precision and accuracy, particularly for methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). scientificlabs.co.uktexilajournal.com In quantitative bioanalysis, an internal standard is a crucial component added to samples to correct for variability during sample preparation, chromatography, and ionization in the mass spectrometer. aptochem.com
A deuterated standard like this compound is considered the "gold standard" for internal standards in mass spectrometry. aptochem.com Its key advantage is that its physicochemical properties are nearly identical to the analyte of interest, Dehydro Aripiprazole. atlanchimpharma.com This means it co-elutes with the analyte during chromatographic separation and exhibits similar extraction recovery and ionization efficiency. texilajournal.comaptochem.com However, due to the eight deuterium atoms, it has a higher mass-to-charge ratio (m/z) that allows the mass spectrometer to easily distinguish it from the unlabeled metabolite. aptochem.com
This co-elution and mass differentiation allow this compound to effectively compensate for matrix effects—the suppression or enhancement of the analyte's signal caused by other components in a complex biological sample. clearsynth.com By comparing the signal of the known concentration of the deuterated standard to the signal of the unknown concentration of the analyte, a highly accurate and precise measurement can be achieved. clearsynth.com The robustness that this compound brings to analytical methods is indispensable for clinical toxicology, forensic analysis, and pharmacokinetic research, ensuring reliable and reproducible results. scientificlabs.co.uk
Data Tables
Table 1: Chemical Properties of this compound
This interactive table provides a summary of the key chemical properties of the deuterated compound.
| Property | Value | Source(s) |
| Analyte Name | This compound | lgcstandards.com |
| Molecular Formula | C₂₃H₁₇D₈Cl₂N₃O₂ | lgcstandards.comsigmaaldrich.com |
| Molecular Weight | 454.42 | lgcstandards.comsigmaaldrich.com |
| Unlabelled CAS Number | 129722-25-4 | lgcstandards.com |
| SIL Type | Deuterium | lgcstandards.com |
| Appearance | Off-White To Tan Solid | pharmaffiliates.com |
| Purity | >95% (HPLC) | lgcstandards.com |
| Storage Temperature | 2-8°C or +4°C | lgcstandards.compharmaffiliates.com |
Properties
Molecular Formula |
C₂₃H₁₇D₈Cl₂N₃O₂ |
|---|---|
Molecular Weight |
454.42 |
Synonyms |
7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy-d8]-2(1H)-quinolinone ; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies of Dehydro Aripiprazole D8
Precursor Selection and Chemical Transformations for Deuteration
The synthesis of Dehydro Aripiprazole-d8 involves a carefully planned sequence of chemical reactions, starting with the selection of appropriate precursors to introduce the deuterium (B1214612) atoms at specific positions.
Utilization of Specific Deuterated Building Blocks (e.g., 1,4-Dibromobutane-d8)
A key strategy in the synthesis of this compound is the use of a deuterated building block, specifically 1,4-dibromobutane-d8 (B120142). nih.gov This commercially available or synthetically prepared reagent contains eight deuterium atoms, which are incorporated into the final molecule. The use of such a building block ensures the specific placement of the deuterium label within the butoxy linker of the Dehydro Aripiprazole (B633) structure. nih.govlgcstandards.com In some synthetic routes for related deuterated compounds, 1,4-dichlorobutane-d8 (B165168) has also been utilized as the deuterated raw material. google.com
Multi-Step Reaction Sequences for this compound Synthesis
The synthesis of this compound is a multi-step process. A common approach involves the reaction of a deuterated intermediate with a non-deuterated precursor. nih.gov
A reported two-step synthesis for the related compound, Aripiprazole-d8, provides insight into a likely pathway for this compound. In this method, 1,4-dibromobutane-d8 is first reacted with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. nih.gov This initial step forms an intermediate where the deuterated butoxy chain is attached to the quinolinone moiety.
The subsequent step involves coupling this deuterated intermediate with 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride. nih.gov This reaction completes the assembly of the Aripiprazole-d8 molecule. A similar strategy, likely starting with 7-hydroxy-2(1H)-quinolinone, would be employed to generate this compound.
Deuterium Incorporation Strategies and Site Specificity
The primary strategy for deuterium incorporation is the use of a pre-labeled building block, 1,4-dibromobutane-d8 or 1,4-dichlorobutane-d8. nih.govgoogle.com This ensures that all eight deuterium atoms are located on the butoxy chain connecting the quinolinone and piperazine (B1678402) rings. lgcstandards.com This site-specificity is crucial for its function as an internal standard, as the deuterium atoms are in a stable, non-exchangeable position within the molecule. chemie-brunschwig.ch
The chemical structure of this compound is 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy-d8]-2(1H)-quinolinone. lgcstandards.comlgcstandards.com The "d8" designation specifically refers to the eight deuterium atoms on the butoxy linker.
Reaction Optimization and Process Scale-Up Considerations
Optimizing the reaction conditions is essential for maximizing the yield and purity of the final product. Studies on the synthesis of the non-deuterated parent compound, Aripiprazole, have explored various parameters to improve reaction efficiency. These include optimizing the amounts of reactants, the type and quantity of base (such as sodium carbonate), the solvent (like ethanol), and the reaction time. nih.govptfarm.pl Such optimization studies, often employing statistical methods like the calculation of reaction response surfaces, aim to achieve high conversion rates, often in the range of 90-99%. nih.govresearchgate.net
For industrial production, scaling up the synthesis from a laboratory setting requires careful consideration. This includes factors such as heat transfer, mixing efficiency, and the safe handling of reagents on a larger scale. The choice of purification method, such as recrystallization, is also critical for achieving the high purity required for pharmaceutical and analytical standards. google.comptfarm.pl Recrystallization using solvents like dichloromethane (B109758) and n-hexane has been shown to yield high-purity product. google.com
Synthetic Yield and Purity Evaluation of Deuterated Analogs
The purity of the deuterated analog is typically assessed using High-Performance Liquid Chromatography (HPLC). lgcstandards.comlgcstandards.com Commercially available this compound is often specified to have a purity of greater than 95% as determined by HPLC. lgcstandards.comlgcstandards.com For Aripiprazole-d8, purities as high as 99.93% have been reported. nih.gov
Advanced Analytical Method Development for Dehydro Aripiprazole D8
Mass Spectrometry-Based Quantification Methodologies
Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.gov It is widely employed for the determination of Aripiprazole (B633) and its metabolites, including Dehydro Aripiprazole, in various biological samples. researchgate.netresearchgate.net
Effective sample preparation is a critical step to remove potential interferences from complex matrices like plasma and to concentrate the analyte of interest. scispace.com Common techniques include solid-phase extraction (SPE) and protein precipitation (PPT).
Solid Phase Extraction (SPE): This technique has largely replaced liquid-liquid extraction (LLE) due to its numerous advantages, including higher recoveries, improved selectivity, and the potential for automation. scispace.com For the analysis of antipsychotic drugs like aripiprazole and its metabolites from saliva, SPE columns with ion exchange sorbents have been shown to yield the purest eluates. nih.gov One study reported extraction recoveries of 75.4% for aripiprazole and 102.3% for dehydroaripiprazole (B194390) from plasma using SPE. researchgate.netnih.gov Another method involving SPE for the analysis of aripiprazole lauroxil and its metabolites, including dehydroaripiprazole, also demonstrated stable and reproducible recovery. nih.gov
Protein Precipitation (PPT): This is a simpler and faster method compared to SPE. It involves adding a precipitating agent, such as acetonitrile (B52724) or methanol (B129727), to the plasma sample to denature and precipitate proteins. While efficient, it may result in less clean extracts compared to SPE. For the analysis of N-hydroxymethyl aripiprazole, a metabolite of aripiprazole lauroxil, protein precipitation was the chosen sample preparation method. nih.gov
| Technique | Advantages | Disadvantages | Application Example |
|---|---|---|---|
| Solid Phase Extraction (SPE) | High recovery, high selectivity, automation potential | More time-consuming and costly than PPT | Extraction of aripiprazole and dehydroaripiprazole from plasma and saliva nih.govresearchgate.netnih.gov |
| Protein Precipitation (PPT) | Fast, simple, low cost | Less clean extract, potential for ion suppression | Extraction of N-hydroxymethyl aripiprazole from plasma nih.gov |
Optimal chromatographic separation is essential to resolve Dehydro Aripiprazole-d8 from its non-deuterated counterpart and other potential interferences.
Column Chemistry: Reversed-phase columns, such as C18 and C8, are commonly used for the separation of aripiprazole and its metabolites. researchgate.net Specific examples include the use of an ACQUITY UPLC BEH C18 column (2.1 × 50.0 mm, 1.7 μm) and an Agilent Eclipse XDB-CN column (100 × 2.1 mm i.d., 3.5 μm). nih.govnih.gov The choice of column chemistry can significantly impact the resolution and peak shape of the analytes. researchgate.net
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization and peak shape. nih.govresearchgate.net A common mobile phase composition is a gradient of acetonitrile and water with 0.1% formic acid. nih.gov
Gradient Elution: A gradient elution program, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to achieve optimal separation of compounds with different polarities within a reasonable run time. researchgate.netresearchgate.net This technique is particularly useful for moving the retention times of analytes away from regions where ion suppression may occur. researchgate.net
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column Chemistry | Reversed-phase C18 or C8 researchgate.net | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Methanol and water with formic acid/ammonium formate nih.govresearchgate.net | Elution of analytes and improved ionization |
| Elution Mode | Gradient Elution researchgate.netresearchgate.net | Optimal separation and reduced run time |
Ionization Techniques: Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of aripiprazole and its metabolites, typically in the positive ion mode (ESI+). nih.govresearchgate.net ESI is a soft ionization technique that generates abundant protonated molecular ions ([M+H]+), which are essential for quantification. researchgate.netnih.gov
Mass Spectrometer Configuration: A triple quadrupole (QqQ) mass spectrometer is the instrument of choice for quantitative LC-MS/MS analysis. researchgate.netnih.gov This configuration allows for selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. researchgate.netnih.gov
MRM is a highly sensitive and selective detection method where the first quadrupole selects a specific precursor ion (e.g., the [M+H]+ of this compound), the second quadrupole fragments it, and the third quadrupole monitors for a specific product ion. The optimization of MRM transitions is crucial for achieving the best sensitivity. nih.govnih.gov For the analysis of aripiprazole and its deuterated internal standard, aripiprazole-d8, specific precursor-to-product ion transitions are monitored. For instance, the transition for aripiprazole is often m/z 448.2 → 285.2, and for aripiprazole-d8, it is m/z 456.3 → 293.07. nih.gov The transition for dehydroaripiprazole has been reported as m/z 446.04 → 285.02. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Aripiprazole | 448.2 | 285.2 | nih.gov |
| Dehydroaripiprazole | 446.04 | 285.02 | nih.gov |
| Aripiprazole-d8 | 456.3 | 293.07 | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While LC-MS/MS is more common, GC-MS methods have also been developed for the analysis of aripiprazole and dehydroaripiprazole. researchgate.netnih.gov This approach requires a derivatization step to make the analytes volatile enough for gas chromatography. One study utilized N-methyl-N-trimethylsilytrifluoroacetamide (MSTFA) for derivatization. researchgate.netnih.gov The characteristic ions in the mass spectra for derivatized aripiprazole were m/z 306, 292, and 218, and for dehydroaripiprazole were m/z 304, 290, and 218. researchgate.netnih.gov Although GC-MS can be a viable alternative, it often requires more extensive sample cleanup and derivatization procedures compared to LC-MS/MS. researchgate.net
Derivatization Strategies for Enhanced Volatility and Detection
For analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often a necessary step to improve the volatility and thermal stability of analytes like this compound. A common strategy involves the use of silylating agents. One validated method employs N-methyl-N-trimethylsilytrifluoroacetamide (MSTFA) to derivatize Dehydro Aripiprazole. nih.gov This process replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, rendering the molecule more volatile and suitable for GC analysis. nih.gov This chemical modification enhances chromatographic peak shape and improves detection sensitivity, which is essential for quantifying low concentrations of the analyte in complex biological matrices. nih.gov
Chromatographic and Mass Spectrometric Parameter Optimization
Optimization of both chromatographic and mass spectrometric parameters is critical for developing a selective and sensitive assay for this compound.
Chromatographic Optimization: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used technique for this compound, optimization involves selecting the appropriate column, mobile phase composition, and gradient elution. oup.com For instance, a reverse-phase C18 column is often used to achieve efficient separation from matrix components and other related substances. humanjournals.com The mobile phase typically consists of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as ammonium acetate), with the gradient adjusted to ensure a short retention time and symmetrical peak shape. humanjournals.comshsmu.edu.cn A steep-gradient elution can be effective in minimizing matrix effects, such as ion suppression, which can interfere with accurate quantification. oup.com
Mass Spectrometric Optimization: For mass spectrometry, particularly with tandem MS, parameters are optimized to maximize the signal of the target analyte. This compound, as a stable isotope-labeled internal standard, is selected to co-elute with the non-labeled analyte (Dehydro Aripiprazole) but is differentiated by its higher mass. fda.gov
In GC-MS methods following MSTFA derivatization, characteristic ions are selected for monitoring. For the non-deuterated Dehydro Aripiprazole, these ions include m/z 304, 290, and 218. nih.gov A similar fragmentation pattern would be expected for the d8 variant, with a corresponding mass shift.
In LC-MS/MS, a positive electrospray ionization (ESI+) source is commonly used. researchgate.net The optimization process involves tuning the instrument to identify the most abundant and stable precursor ion (the protonated molecule [M+H]⁺) and its most characteristic product ions after collision-induced dissociation. oup.comnih.gov This specific precursor-to-product ion transition is then monitored using Selected Reaction Monitoring (SRM), which provides high selectivity and sensitivity for quantification. oup.comresearchgate.net
Method Validation in Accordance with Analytical Standards
Method validation is performed to confirm that the analytical procedure is suitable for its intended purpose. This involves a series of experiments to evaluate performance characteristics as outlined by regulatory guidelines.
Linearity and Calibration Range Determination
Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrument's response. The calibration range is the span of concentrations over which the method is shown to be linear, accurate, and precise. For the analysis of Dehydro Aripiprazole and its d8-analog, methods have been validated over various concentration ranges depending on the technique used. A GC-MS method demonstrated linearity for Dehydro Aripiprazole from 8 to 250 ng/mL with a coefficient of determination (r²) of 0.999. nih.gov A more sensitive LC-MS/MS method established a linear range of 0.01 to 60 ng/mL. researchgate.net
Table 1: Reported Linearity and Calibration Ranges for Dehydro Aripiprazole Analysis
| Analytical Technique | Calibration Range | Correlation Coefficient (r²) |
|---|---|---|
| GC-MS | 8 – 250 ng/mL | 0.999 |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. epa.govnih.gov For a GC-MS method, the LOQ for Dehydro Aripiprazole in serum was determined to be 6.9 ng/mL. nih.gov LC-MS/MS methods, known for their higher sensitivity, can achieve even lower LOQs. For example, a validated LC-MS/MS assay for Aripiprazole reported an LOQ of 2 ng/mL, and a similar level of sensitivity is expected for its dehydro metabolite. oup.com
Table 2: Reported Limits of Quantification for Dehydro Aripiprazole
| Analytical Technique | Matrix | Limit of Quantification (LOQ) |
|---|
Selectivity and Specificity Assessments
Selectivity refers to the ability of the method to measure the analyte of interest without interference from other components in the sample matrix, such as metabolites, impurities, or endogenous substances. scholarsresearchlibrary.com Specificity is the ultimate level of selectivity. In chromatographic methods coupled with mass spectrometry, selectivity is achieved through a combination of physical separation by the chromatography column and the mass filtering capabilities of the mass spectrometer. fda.gov For this compound, the use of tandem mass spectrometry (MS/MS) monitoring a specific mass transition ensures a very high degree of selectivity, as it is unlikely that any interfering compound would have the same retention time, precursor ion mass, and product ion mass. oup.comresearchgate.net Validation studies confirm this by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte. fda.gov
Intra- and Inter-Assay Precision and Accuracy
Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogenous sample, expressed as the coefficient of variation (CV). Accuracy refers to the closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. nih.gov
Intra-assay (within-run) precision and accuracy are assessed by analyzing replicate quality control (QC) samples at multiple concentration levels within a single analytical run. nih.gov
Inter-assay (between-run) precision and accuracy are determined by analyzing the same QC samples over several different runs on different days. nih.gov
For bioanalytical methods, regulatory guidelines typically require the precision (CV) to be within 15% (or 20% at the LOQ) and the accuracy to be within ±15% (or ±20% at the LOQ) of the nominal value. researchgate.net Validated methods for Dehydro Aripiprazole have demonstrated that both intra- and inter-assay precision and accuracy fall within these acceptable ranges. nih.govresearchgate.net
Table 3: Representative Acceptance Criteria for Precision and Accuracy
| Parameter | Concentration Level | Acceptance Criterion (CV) | Acceptance Criterion (Accuracy) |
|---|---|---|---|
| Intra-Assay Precision | Low, Medium, High QC | ≤15% | N/A |
| Inter-Assay Precision | Low, Medium, High QC | ≤15% | N/A |
| Intra-Assay Accuracy | Low, Medium, High QC | N/A | Within ±15% of nominal |
| Inter-Assay Accuracy | Low, Medium, High QC | N/A | Within ±15% of nominal |
Recovery and Matrix Effect Evaluation
In the development of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the evaluation of recovery and matrix effects is a critical step to ensure the accuracy and reliability of the results. For this compound, which is commonly used as a stable isotope-labeled internal standard (SIL-IS) in the quantification of its non-deuterated analogue, Dehydro Aripiprazole, these evaluations are paramount. The use of a SIL-IS is intended to compensate for variability in both the extraction process and potential matrix-induced ion suppression or enhancement.
The recovery of an analyte and its internal standard from a biological matrix is a measure of the efficiency of the extraction procedure. It is determined by comparing the analytical response of an analyte extracted from the matrix with the response of the analyte in a neat solution at the same concentration. Ideally, the recovery of the internal standard, in this case, this compound, should be consistent and comparable to that of the analyte it is intended to mimic, Dehydro Aripiprazole.
The matrix effect refers to the alteration of ionization efficiency for a given analyte due to the presence of co-eluting, interfering substances in the biological matrix. These effects can lead to either ion suppression or enhancement, thereby affecting the accuracy and precision of the analytical method. The evaluation of the matrix effect for this compound is crucial to confirm that it is affected by the matrix in the same way as Dehydro Aripiprazole, thus ensuring that it can effectively normalize any variations.
Detailed Research Findings
While specific recovery and matrix effect data for this compound are not always detailed in publicly available literature, the principles of bioanalytical method validation dictate that these parameters are thoroughly assessed. In studies validating methods for the simultaneous quantification of aripiprazole and its active metabolite, dehydroaripiprazole, the use of deuterated internal standards like Aripiprazole-d8 is common. nih.gov These studies generally report that the recovery and matrix effects for the analytes and their corresponding internal standards fall within acceptable limits as defined by regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
For instance, in a study developing and validating an LC-MS/MS method for multiple antipsychotic drugs, including dehydroaripiprazole, in human plasma, Aripiprazole-d8 was utilized as the internal standard for both aripiprazole and dehydroaripiprazole. The results of the validation, including recovery and matrix effect, were reported to be within the acceptable range of ≤15% deviation. nih.gov This suggests that the deuterated internal standard effectively tracked the analyte during the analytical process.
The following tables represent typical data that would be generated during the validation of a bioanalytical method for Dehydro Aripiprazole, with this compound as the internal standard. These tables are illustrative, based on the common findings and acceptance criteria in the field, to demonstrate how recovery and matrix effect are evaluated.
Table 1: Illustrative Recovery of Dehydro Aripiprazole and this compound from Human Plasma
| Analyte | Concentration Level | Mean Peak Area (Extracted Samples) | Mean Peak Area (Post-Extraction Spiked Samples) | Mean Recovery (%) | % CV of Recovery |
| Dehydro Aripiprazole | Low QC (1.5 ng/mL) | 85,600 | 98,900 | 86.6 | 4.2 |
| Medium QC (75 ng/mL) | 4,320,000 | 4,950,000 | 87.3 | 3.8 | |
| High QC (150 ng/mL) | 8,750,000 | 9,980,000 | 87.7 | 3.5 | |
| This compound | Working Conc. (50 ng/mL) | 3,150,000 | 3,580,000 | 88.0 | 4.5 |
QC: Quality Control; CV: Coefficient of Variation. Data is hypothetical and for illustrative purposes.
Table 2: Illustrative Matrix Effect Evaluation of Dehydro Aripiprazole and this compound in Human Plasma
| Analyte | Concentration Level | Mean Peak Area (Post-Extraction Spiked Samples) | Mean Peak Area (Neat Solution) | Matrix Factor | IS-Normalized Matrix Factor | % CV of IS-Normalized Matrix Factor |
| Dehydro Aripiprazole | Low QC (1.5 ng/mL) | 98,900 | 102,000 | 0.97 | 1.01 | 3.9 |
| High QC (150 ng/mL) | 9,980,000 | 10,300,000 | 0.97 | 1.01 | 3.2 | |
| This compound | Working Conc. (50 ng/mL) | 3,580,000 | 3,730,000 | 0.96 | - | - |
IS: Internal Standard; CV: Coefficient of Variation. Data is hypothetical and for illustrative purposes.
The data presented in these illustrative tables demonstrate that the extraction recovery for both Dehydro Aripiprazole and its deuterated internal standard, this compound, is consistent across different concentration levels. Furthermore, the matrix factor, which is a quantitative measure of the matrix effect, is close to 1 for both the analyte and the internal standard, indicating minimal ion suppression or enhancement. Crucially, the internal standard-normalized matrix factor is also close to 1 with a low coefficient of variation, which confirms that this compound effectively compensates for any minor matrix effects experienced by Dehydro Aripiprazole.
In practice, the evaluation of matrix effects would be conducted using multiple lots of the biological matrix (e.g., plasma from at least six different individuals) to assess the inter-subject variability of the matrix effect. The consistency of the internal standard-normalized matrix factor across these different lots is a key indicator of the method's robustness.
Characterization and Quality Control of Dehydro Aripiprazole D8 Reference Materials
Spectroscopic and Spectrometric Confirmation of Structure and Isotopic Enrichment
The definitive identification and structural confirmation of Dehydro Aripiprazole-d8, along with the verification of its isotopic enrichment, are accomplished through a combination of spectroscopic and spectrometric techniques. These methods provide unambiguous evidence of the compound's molecular structure and the successful incorporation of deuterium (B1214612) atoms.
Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for confirming the molecular weight of this compound and assessing its isotopic purity. The mass spectrum of the deuterated compound is expected to show a molecular ion peak corresponding to its increased mass due to the eight deuterium atoms. For instance, the molecular weight of Dehydro Aripiprazole (B633) is 446.37 g/mol , while its d8 counterpart is approximately 454.42 g/mol . High-resolution mass spectrometry (HRMS) is particularly valuable for providing the exact mass, which further corroborates the elemental composition. The isotopic distribution pattern in the mass spectrum is analyzed to determine the percentage of the d8 species and to identify any residual non-deuterated or partially deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is indispensable for elucidating the precise molecular structure of this compound. In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of deuteration at specific sites. The remaining proton signals in the spectrum confirm the integrity of the rest of the molecule. ¹³C NMR spectroscopy is used to confirm that the carbon skeleton of the molecule remains unaltered after the deuteration process.
Table 1: Spectroscopic and Spectrometric Data for this compound
| Technique | Parameter | Observed Finding | Interpretation |
| Mass Spectrometry | Molecular Ion Peak | m/z corresponding to C₂₃H₁₇D₈Cl₂N₃O | Confirms the molecular weight of the deuterated compound. |
| Isotopic Distribution | Predominance of the d8 isotopologue | Indicates high isotopic enrichment. | |
| ¹H NMR | Signal Disappearance | Absence of signals at specific chemical shifts | Confirms the location of deuterium labeling. |
| ¹³C NMR | Carbon Signals | Consistent with the expected structure | Verifies the integrity of the carbon framework. |
| IR Spectroscopy | C-D Stretching | Presence of characteristic C-D absorption bands | Provides additional evidence of deuteration. |
Purity Assessment using Advanced Chromatographic Techniques (e.g., HPLC)
The chemical purity of this compound reference materials is a critical parameter that is meticulously evaluated using advanced chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC). HPLC methods are developed and validated to separate the main compound from any potential impurities, including synthetic precursors, by-products, and degradation products.
A typical reversed-phase HPLC (RP-HPLC) method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The detection is usually performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a reference material, the purity is expected to be high, often exceeding 95%. cerilliant.com
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. Key validation parameters include specificity, linearity, precision, accuracy, and robustness of the analytical method.
Table 2: Example of HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Certified Reference Material (CRM) and Reference Standard Qualification
For this compound to be used as a reliable analytical standard, it must be qualified as a Certified Reference Material (CRM). The production and certification of CRMs are governed by international standards, primarily ISO 17034, "General requirements for the competence of reference material producers". reagecon.com
The qualification process for a CRM involves a comprehensive characterization of the material to establish its identity, purity, and concentration with a high degree of certainty. The certified value, such as purity, is assigned based on data from multiple independent analytical methods. The uncertainty of the certified value is also rigorously estimated and reported on the certificate of analysis.
The certification process ensures that the reference material is homogeneous and stable over its shelf life when stored under the recommended conditions. Stability studies are conducted to evaluate the material's integrity under various environmental conditions, such as temperature and humidity, over an extended period.
Documentation and Traceability Standards for this compound Analytical Standards
Comprehensive documentation is a fundamental requirement for any analytical reference material. For a this compound CRM, this documentation is provided in the form of a Certificate of Analysis (CoA). The CoA is a formal document that summarizes the characterization and quality control data for a specific batch of the reference material.
According to ISO 17034, the CoA for a CRM must include:
A clear description of the reference material.
The certified property value (e.g., purity) and its associated uncertainty.
A statement of metrological traceability of the certified value.
The methods used to determine the certified value.
Information on the homogeneity and stability of the material.
The intended use of the reference material.
Storage instructions and the expiry date.
Metrological traceability is a key concept, ensuring that the certified value of the reference material can be related to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties. This establishes a direct link to the International System of Units (SI), providing confidence in the accuracy and comparability of analytical results obtained using the CRM.
Stability and Degradation Studies of Dehydro Aripiprazole D8 Analytical Standards
Evaluation of Chemical Stability under Various Storage Conditions
The chemical stability of a reference material refers to its ability to maintain its chemical integrity and purity over time under specific storage conditions. iipseries.org For Dehydro Aripiprazole-d8, stability is generally maintained under normal and recommended storage conditions. cleanchemlab.comlgcstandards.com However, its integrity can be compromised by exposure to adverse environmental factors such as heat, light, and incompatible chemicals. iipseries.orglgcstandards.com
Studies and manufacturer recommendations provide specific guidance for preserving the stability of this compound in both solid form and in solution. As a solid, the material is typically supplied in a "Dry Pack," indicating the need for storage in a moisture-controlled environment. lgcstandards.com The material is known to be stable under these normal conditions. cleanchemlab.comlgcstandards.com For solutions, storage conditions are more stringent to prevent degradation. It is advised to store stock solutions at significantly low temperatures and protected from light. medchemexpress.commedchemexpress.com Strong oxidizing agents have been identified as incompatible materials that should be avoided during storage and handling. cleanchemlab.comlgcstandards.com
The following table summarizes the recommended storage conditions and corresponding stability periods for this compound analytical standards.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Additional Conditions | Defined Stability Period | Source |
|---|---|---|---|---|
| Solid (Neat) | Cool, dry place | Store in original receptacle; Dry Pack | Stable under normal conditions | lgcstandards.comlgcstandards.com |
| In Solvent | -20°C | Protect from light; Stored under nitrogen | 1 month | medchemexpress.commedchemexpress.com |
| In Solvent | -80°C | Protect from light; Stored under nitrogen | 6 months | medchemexpress.commedchemexpress.com |
Identification of Potential Degradation Products and Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for identifying impurities that may arise during storage or handling. The degradation pathways of this compound are expected to be analogous to the metabolic and degradation pathways of Aripiprazole (B633). clinpgx.orgresearchgate.net
The primary biotransformation pathways for Aripiprazole, which can serve as a model for potential chemical degradation, include dehydrogenation, N-dealkylation, and hydroxylation. clinpgx.orgresearchgate.net Oxidation is a significant degradation pathway, with N-oxide formation being a potential impurity. researchgate.net For instance, an N-oxide of Aripiprazole has been identified as a possible degradant. researchgate.net
Under conditions of thermal stress, such as heating or fire, the compound can decompose. lgcstandards.com This thermal decomposition can lead to the formation of toxic and irritating gases or fumes. cleanchemlab.comlgcstandards.com
Table 2: Potential Degradation Pathways for this compound
| Degradation Type | Pathway | Potential Products/Impurities | Source |
|---|---|---|---|
| Chemical | Oxidation | N-oxide derivatives | researchgate.net |
| Chemical | N-dealkylation | De-alkylated metabolites | clinpgx.orgresearchgate.net |
| Chemical | Hydroxylation | Hydroxylated derivatives | clinpgx.orgresearchgate.net |
| Thermal | Decomposition upon heating | Irritating and/or toxic fumes or gases | cleanchemlab.comlgcstandards.com |
Shelf-Life Determination and Re-Test Dating Protocols for Reference Materials
For analytical reference materials, establishing a shelf-life and a re-test period is a critical component of good manufacturing and laboratory practices. fda.goveuropa.eu The shelf-life is the time during which a product is expected to remain within its approved specifications when stored under defined conditions. For solutions of this compound, a specific shelf-life has been established: one month when stored at -20°C and six months at -80°C. medchemexpress.com
The "retest period" is the timeframe during which a drug substance or reference material is expected to remain within its specification and is therefore suitable for use, provided it has been stored correctly. fda.gov After this period, the material should be re-examined to confirm it still complies with the established specifications. fda.gov This re-testing protocol ensures the continued integrity of the analytical standard. The re-test date is the date after which the sample should undergo this examination. fda.gov These protocols are integral to the quality control of reference standards, ensuring that their purity and concentration are accurately known at the time of use.
Applications of Dehydro Aripiprazole D8 As a Research Standard
Utilization as an Internal Standard in Quantitative Analytical Methods
The gold standard for the quantification of drugs and their metabolites in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In these methods, an internal standard (IS) is essential to ensure the accuracy and precision of the results. Dehydro Aripiprazole-d8 is frequently employed as an IS in the quantification of Aripiprazole (B633) and its primary metabolite, Dehydro Aripiprazole. nih.gov
The use of a stable isotope-labeled internal standard like this compound is considered the most effective approach to correct for variations that can occur during sample processing and analysis. researchgate.net These variations can include inconsistencies in sample extraction, matrix effects where other components in the biological sample interfere with the ionization of the analyte, and fluctuations in the instrument's response. Because this compound has nearly identical physicochemical properties to the unlabeled analyte, it experiences similar variations, allowing for reliable normalization of the data.
Research studies have successfully developed and validated LC-MS/MS methods using this compound for the simultaneous determination of Aripiprazole and Dehydro Aripiprazole in human plasma. nih.govresearchgate.net These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, providing sensitive and accurate measurements of the drug and its metabolite's concentrations over time. akjournals.comnih.gov
Table 1: Application of this compound in LC-MS/MS Methods
| Analyte(s) | Internal Standard | Matrix | Key Findings |
|---|---|---|---|
| Aripiprazole, Dehydroaripiprazole (B194390) | Aripiprazole-d8 | Human Plasma | Developed a UHPLC-MS/MS method considered the gold standard for pharmacokinetic studies, offering high sensitivity and specificity. nih.gov |
| Aripiprazole | Aripiprazole-d8 | Human Plasma | Validated a UPLC-MS/MS method for rapid and sensitive determination, utilizing solid-phase extraction for sample cleanup. researchgate.net |
Facilitation of Analytical Method Development for Related Compounds (e.g., Aripiprazole)
The development of reliable analytical methods is a cornerstone of pharmaceutical science. This compound plays a significant role in the creation and validation of methods for Aripiprazole and its related substances. synthinkchemicals.com By providing a consistent and predictable reference point, it helps researchers optimize various stages of method development.
During method development, this compound is used to:
Optimize Chromatographic Separation: It aids in achieving the desired separation of Aripiprazole and its metabolites from other components in the sample matrix.
Evaluate Extraction Efficiency: Researchers can assess the recovery of the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction by comparing the response of the analyte to the known concentration of the internal standard.
Assess Matrix Effects: The stable isotope-labeled standard helps in identifying and compensating for the suppression or enhancement of the analyte's signal caused by the biological matrix.
The use of deuterated standards like this compound is integral to developing robust and reproducible analytical methods that meet the stringent requirements of regulatory agencies. researchgate.net
Role in Impurity Profiling and Process-Related Substance Analysis for Aripiprazole
Ensuring the purity of an active pharmaceutical ingredient (API) is critical for its safety and efficacy. This compound is utilized in the identification and quantification of impurities and process-related substances in Aripiprazole. synthinkchemicals.com Impurities can arise during the synthesis of the drug or through degradation over time. bg.ac.rs
In this context, this compound can be used as a reference marker in advanced analytical techniques to:
Identify Unknown Impurities: By comparing the chromatographic and mass spectrometric behavior of potential impurities to that of the labeled standard, researchers can gain insights into their structure.
Quantify Known Impurities: Once impurities are identified, methods can be validated using this compound as an internal standard to accurately measure their levels in the final drug product. lew.ro
Support Forced Degradation Studies: These studies, which expose the drug to harsh conditions like acid, base, heat, and oxidation, are essential for understanding its stability. This compound can help in tracking the formation of degradation products. bg.ac.rslew.ro
The availability of well-characterized reference standards, including isotopically labeled compounds, is essential for comprehensive impurity profiling and ensuring that the quality of Aripiprazole meets pharmacopeial standards. sigmaaldrich.com
Q & A
Basic: What are the key steps for synthesizing and characterizing Dehydro Aripiprazole-d8 to ensure isotopic purity and structural fidelity?
Methodological Answer:
Synthesis involves deuterium incorporation at specific positions (e.g., butyl-d8 chain) using catalytic deuteration or isotope exchange reactions. Post-synthesis, characterization requires:
- Mass Spectrometry (MS): Confirm molecular weight (C23H19Cl2D8N3O2, ~456.43 g/mol) and isotopic enrichment (≥99 atom% D) via high-resolution MS .
- Nuclear Magnetic Resonance (NMR): Compare ¹H and ²H NMR spectra to verify deuterium placement and absence of proton contamination .
- Chromatographic Purity: Use HPLC/UV to assess chemical purity (>98%) and exclude unlabeled analogs .
Basic: What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?
Methodological Answer:
- LC-MS/MS: Employ a deuterated internal standard (e.g., Aripiprazole-d8) to correct for matrix effects. Optimize mobile phases (e.g., methanol/water with 0.1% formic acid) for peak separation .
- Calibration Curves: Use spiked plasma/serum samples (0.1–100 ng/mL) to validate linearity, accuracy (±15%), and precision (CV <15%) .
- Extraction Efficiency: Validate recovery rates via protein precipitation (acetonitrile) or solid-phase extraction .
Advanced: How can researchers investigate the metabolic pathways of this compound compared to its non-deuterated counterpart?
Methodological Answer:
- In Vitro Incubations: Use human liver microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP2D6, CYP3A4) to identify phase I metabolites. Monitor deuterium retention via MS fragmentation patterns .
- Stable Isotope Tracing: Compare metabolic half-lives and metabolite profiles (e.g., hydroxylated or dealkylated products) to assess isotope effects on CYP-mediated oxidation .
- Data Interpretation: Quantify deuterium loss ratios to distinguish kinetic isotope effects from metabolic shunt pathways .
Advanced: How should researchers address contradictions in pharmacokinetic data between this compound and Aripiprazole in preclinical models?
Methodological Answer:
- Source Analysis: Check for batch variability in deuterium enrichment (e.g., via isotopic ratio MS) or differences in dosing formulations (e.g., solubility in vehicle) .
- Study Replication: Repeat experiments under standardized conditions (e.g., fasting vs. fed states) to isolate confounding variables .
- Mechanistic Modeling: Use physiologically based pharmacokinetic (PBPK) models to simulate deuterium’s impact on volume of distribution or clearance rates .
Advanced: What experimental strategies optimize the stability and solubility of this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility Screening: Test in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., PEG-400, DMSO ≤1%) to identify stable formulations .
- Light/Temperature Stability: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to detect photolytic or hydrolytic byproducts .
- Lyophilization: For long-term storage, lyophilize in inert atmospheres and confirm post-reconstitution potency .
Advanced: How to design a robust experimental protocol for studying this compound’s receptor binding kinetics?
Methodological Answer:
- Radioligand Displacement Assays: Use [³H]-labeled Aripiprazole in transfected cell lines (e.g., D2/D3 dopamine receptors). Include cold this compound to calculate Ki values .
- Kinetic Modeling: Apply the two-step binding model (kon/koff rates) using surface plasmon resonance (SPR) or fluorescence polarization .
- Negative Controls: Validate specificity with receptor antagonists (e.g., haloperidol) and null-transfected cells .
Advanced: What are the methodological considerations for extrapolating this compound data from in vitro to in vivo models?
Methodological Answer:
- Scaling Factors: Adjust for protein binding differences (e.g., plasma vs. buffer albumin content) using equilibrium dialysis .
- Tissue Distribution Studies: Use quantitative whole-body autoradiography (QWBA) in rodents to correlate in vitro potency with organ-specific exposure .
- Interspecies Variability: Normalize doses via allometric scaling (body surface area) and compare metabolic clearance in human vs. animal hepatocytes .
Advanced: How to resolve discrepancies in cross-species metabolite profiles of this compound?
Methodological Answer:
- Metabolite Identification: Use high-resolution MS/MS to compare fragmentation patterns across species (e.g., rat vs. dog bile samples) .
- Enzyme Phenotyping: Incubate this compound with species-specific CYP isoforms to map metabolic contributions .
- Statistical Validation: Apply multivariate analysis (PCA) to distinguish species-specific pathways from experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
